molecular formula C20H15ClN4O2 B10993574 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

Cat. No.: B10993574
M. Wt: 378.8 g/mol
InChI Key: OPUNRJMRSUPZDB-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a diverse structure, combining elements from benzophenone, indole, and benzimidazole frameworks.
  • It has attracted attention due to its potential as an antibacterial agent with a unique mechanism of action.
  • Let’s explore its synthesis, properties, and applications.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include halogens (e.g., bromine, chlorine), acids, and bases.
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

    • In chemistry, researchers explore its reactivity and use it as a building block for more complex molecules.
    • In biology, it may serve as a probe to study cellular processes or as a potential drug candidate.
    • In medicine, investigations focus on its antibacterial properties and potential therapeutic applications.
    • In industry, it could find use in materials science or as an intermediate in pharmaceutical synthesis.
  • Mechanism of Action

  • Comparison with Similar Compounds

    • Similar compounds include other benzimidazole derivatives, indole-based molecules, and antibacterial agents.
    • Its uniqueness lies in the combination of benzophenone, indole, and benzimidazole motifs.

    Remember that this compound represents a promising avenue for scientific exploration, and ongoing research may reveal even more applications and insights

    Properties

    Molecular Formula

    C20H15ClN4O2

    Molecular Weight

    378.8 g/mol

    IUPAC Name

    2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide

    InChI

    InChI=1S/C20H15ClN4O2/c21-15-5-2-1-4-13(15)18-8-9-20(27)25(24-18)12-19(26)23-17-7-3-6-16-14(17)10-11-22-16/h1-11,22H,12H2,(H,23,26)

    InChI Key

    OPUNRJMRSUPZDB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=C3C=CN4)Cl

    Origin of Product

    United States

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